2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13297136
InChI: InChI=1S/C27H40N4/c1-3-16-28-26(8-1)14-22-30-18-10-24(11-19-30)6-5-7-25-12-20-31(21-13-25)23-15-27-9-2-4-17-29-27/h1-4,8-9,16-17,24-25H,5-7,10-15,18-23H2
SMILES: C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4
Molecular Formula: C27H40N4
Molecular Weight: 420.6 g/mol

2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine

CAS No.:

Cat. No.: VC13297136

Molecular Formula: C27H40N4

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine -

Specification

Molecular Formula C27H40N4
Molecular Weight 420.6 g/mol
IUPAC Name 2-[2-[4-[3-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine
Standard InChI InChI=1S/C27H40N4/c1-3-16-28-26(8-1)14-22-30-18-10-24(11-19-30)6-5-7-25-12-20-31(21-13-25)23-15-27-9-2-4-17-29-27/h1-4,8-9,16-17,24-25H,5-7,10-15,18-23H2
Standard InChI Key SEVAYKLDFUPKMC-UHFFFAOYSA-N
SMILES C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4
Canonical SMILES C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[2-[4-[3-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine, reflects its bicyclic amine framework. Key features include:

  • Two pyridine rings at terminal positions, contributing aromaticity and hydrogen-bonding capabilities .

  • Two piperidine rings connected by a 3-carbon propyl chain, enabling conformational flexibility .

  • Ethyl linkers bridging the piperidine and pyridine groups, which may influence solubility and receptor interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC27H40N4
Molecular Weight420.6 g/mol
SMILES NotationC1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4
Topological Polar Surface Area24.9 Ų

The SMILES string highlights the connectivity of the piperidine and pyridine rings, while the low polar surface area suggests moderate membrane permeability .

Synthetic Pathways

Table 2: Reagents and Conditions for Key Steps

StepReagents/ConditionsYieldReference
1K2CO3, DMF, 70°C, 18 h99%
2Pd(PPh3)4, Na2CO3, toluene/MeOH, reflux77%
TargetActivity (IC50/EC50)Assay TypeSource
MCH-R1~3 nM (analog)Calcium flux
GlyT11.8 nM (analog)Radioligand binding
CYP3A4 Inhibition16.4% at 10 µMMicrosomal assay

Structure-Activity Relationship (SAR) Insights

Impact of Substituents

  • Pyridine Positioning: 2-Pyridyl groups enhance binding to amine receptors (e.g., GlyT1) compared to 3- or 4-substituted pyridines .

  • Linker Length: A 3-carbon propyl chain optimizes spatial alignment between piperidine rings, as shorter chains reduce potency .

  • N-Alkylation: Tertiary amines (e.g., ethyl groups) improve metabolic stability over secondary amines .

ParameterValueMethod
logP4.2XLogP3
Half-life (rat)2.3 hMicrosomal t1/2
Bioavailability22%Caco-2 permeability

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